
3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate is a complex organic compound with a unique structure that includes a benzoxepin ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination and Methylation: Introduction of the chloro and methyl groups is done through selective halogenation and alkylation reactions.
Formation of the Hydrogen Sulfate Salt: This involves the reaction of the benzoxepin derivative with sulfuric acid to form the hydrogen sulfate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups depending on the nucleophile.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound could interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It might influence biochemical pathways by altering the activity of key proteins or signaling molecules.
類似化合物との比較
Similar Compounds
3-Chloro-4,5-dimethoxybenzaldehyde: Another chlorinated aromatic compound with different functional groups.
2-Chloro-4,6-diphenyl-1,3,5-triazine: A triazine derivative with similar aromatic characteristics.
Uniqueness
3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate is unique due to its benzoxepin ring system and the presence of both chloro and methyl groups. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
特性
CAS番号 |
111861-77-9 |
|---|---|
分子式 |
C23H19ClO5S |
分子量 |
442.9 g/mol |
IUPAC名 |
3-chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C23H18ClO.H2O4S/c1-16-21(17-10-4-2-5-11-17)19-14-8-9-15-20(19)25-23(22(16)24)18-12-6-3-7-13-18;1-5(2,3)4/h2-15,21H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
RVGCBNZHOQIQES-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=[O+]C2=CC=CC=C2C1C3=CC=CC=C3)C4=CC=CC=C4)Cl.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


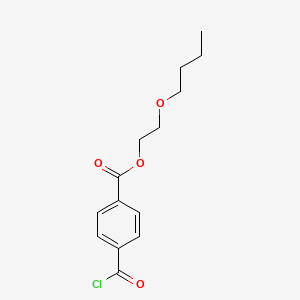

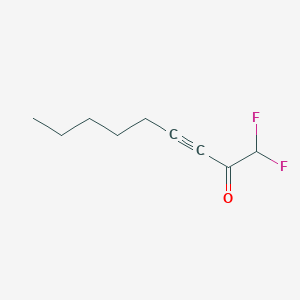



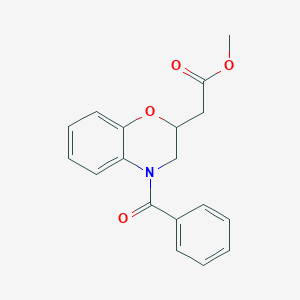

![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)

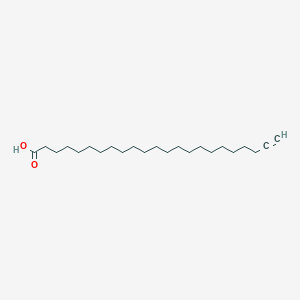
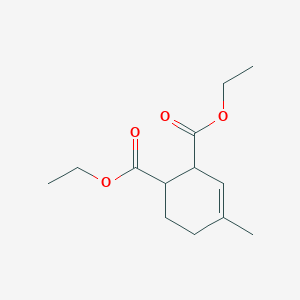
![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
